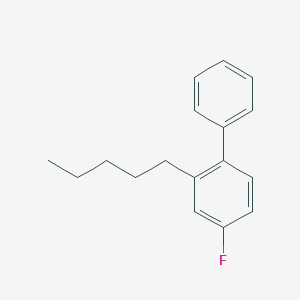

4-Fluoro-2-pentyl-1,1'-biphenyl

Description

Structure

3D Structure

Properties

CAS No. |

920276-47-7 |

|---|---|

Molecular Formula |

C17H19F |

Molecular Weight |

242.33 g/mol |

IUPAC Name |

4-fluoro-2-pentyl-1-phenylbenzene |

InChI |

InChI=1S/C17H19F/c1-2-3-5-10-15-13-16(18)11-12-17(15)14-8-6-4-7-9-14/h4,6-9,11-13H,2-3,5,10H2,1H3 |

InChI Key |

LHRPEPGMDKPVHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(C=CC(=C1)F)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 4 Fluoro 2 Pentyl 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-Fluoro-2-pentyl-1,1'-biphenyl. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each atom.

In the ¹H NMR spectrum, the aromatic protons exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The protons on the fluorinated ring will show additional coupling to the ¹⁹F nucleus. The pentyl group's protons will appear in the aliphatic region of the spectrum, with characteristic multiplicities corresponding to their neighboring protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon attached to the fluorine atom will appear as a doublet due to one-bond C-F coupling. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the fluorine and the electron-donating effect of the pentyl group. Quaternary carbons, those without any attached protons, typically show weaker signals. youtube.comyoutube.com

¹H NMR Spectral Data of Substituted Biphenyls

| Compound | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| 4-fluoro-1,1'-biphenyl | 7.59-7.556 (m, 4H), 7.47 (t, 2H), 7.38 (t, 1H), 7.16 (t, 2H) | Multiplet, Triplet |

| 4-methoxy-1,1'-biphenyl | 7.59-7.54 (m, 4H), 7.44 (t, 2H), 7.33 (t, 1H), 7.01 (d, 2H), 3.87 (s, 3H) | Multiplet, Triplet, Doublet, Singlet |

¹³C NMR Spectral Data of Substituted Biphenyls

| Compound | Chemical Shift (δ) ppm |

|---|---|

| 4-fluoro-1,1'-biphenyl | 162.5 (d, JC-F = 244.7 Hz), 140.3, 137.4 (d, JC-F= 3.2 Hz), 128.9, 128.7 (d, JC-F = 7.9 Hz), 127.3, 127.1, 115.6 (d, JC-F = 21.3 Hz) |

| 4-methoxy-1,1'-biphenyl | 159.2, 140.8, 133.8, 128.8, 128.2, 126.8, 126.7, 114.2, 55.4 |

This data is based on similar substituted biphenyl (B1667301) compounds and provides an expected range for the title compound. rsc.org

Vibrational Spectroscopy Applications (e.g., Fourier Transform Infrared (FTIR) Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups present in 4-Fluoro-2-pentyl-1,1'-biphenyl. The number of vibrational modes for a non-linear molecule can be calculated using the formula 3N-6, where N is the number of atoms. libretexts.org

The FTIR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching from the pentyl group will appear just below 3000 cm⁻¹. A strong absorption band corresponding to the C-F stretch is expected in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations will produce peaks in the 1600-1450 cm⁻¹ range. Other in-plane and out-of-plane bending vibrations provide further structural confirmation. uwosh.edulibretexts.org

Characteristic FTIR Absorption Frequencies

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2960-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-F Stretch | 1250-1000 |

| C-H In-plane Bend | ~1300 |

This table presents expected frequency ranges for the functional groups in the title compound based on established spectroscopic data. uwosh.edu

X-ray Diffraction Studies for Solid-State Structure (Single-Crystal and Powder X-ray Diffraction)

X-ray diffraction techniques are powerful for determining the three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction can provide precise bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This dihedral angle is a critical parameter in biphenyl chemistry, influencing the degree of π-system delocalization. acs.org For substituted biphenyls, steric hindrance between substituents can significantly increase this angle. acs.orgacs.org

Powder X-ray diffraction (PXRD) is useful for analyzing the bulk crystalline sample, confirming the phase purity and identifying the crystal system. The diffraction pattern is a fingerprint of the crystalline solid. For example, the crystal structure of 4-fluorobiphenyl (B1198766) has been determined to have a P b c n space group. nih.gov

Crystallographic Data for a Substituted Biphenyl

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.6462 |

| b (Å) | 20.739 |

| c (Å) | 7.292 |

| α (°) | 90 |

| β (°) | 90 |

This data is for the related compound 4-fluorobiphenyl and serves as an illustrative example. nih.govnih.gov

Mass Spectrometry Techniques for Molecular Confirmation (e.g., High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry is essential for confirming the molecular weight and elemental composition of 4-Fluoro-2-pentyl-1,1'-biphenyl. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. researchgate.net

Electron ionization (EI) is a common technique that can lead to characteristic fragmentation patterns. The fragmentation of fluorinated biphenyls often involves the loss of the fluorine atom or cleavage of the pentyl group. nih.govresearchgate.net The resulting fragment ions can provide further structural information. For instance, the fragmentation of fluorinated derivatives of bisphenols shows sequential losses of radicals and neutral fragments. nih.gov

Expected HRMS Fragmentation Data

| Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-C₅H₁₁]⁺ | Loss of the pentyl group |

| [M-F]⁺ | Loss of the fluorine atom |

| [C₁₂H₉F]⁺ | Biphenyl fluoride (B91410) fragment |

This table outlines plausible fragmentation pathways for the title compound under mass spectrometric analysis.

Chromatographic Purification and Purity Assessment (e.g., Thin Layer Chromatography (TLC), Column Chromatography, High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques are vital for the purification and purity assessment of 4-Fluoro-2-pentyl-1,1'-biphenyl. Thin Layer Chromatography (TLC) is a quick and convenient method to monitor the progress of a reaction and to determine an appropriate solvent system for column chromatography. chemistryhall.com By spotting the reaction mixture on a TLC plate and eluting with different solvent mixtures, the separation of the product from starting materials and byproducts can be optimized. chemistryhall.com

Column chromatography is then used for the preparative purification of the compound. tamu.edu A slurry of silica (B1680970) gel is typically used as the stationary phase, and the optimized solvent system from TLC is used as the mobile phase to separate the components of the mixture. tamu.edursc.org

High-Performance Liquid Chromatography (HPLC) is a highly sensitive analytical technique used to determine the purity of the final compound. mdpi.com A C18 column is often employed with a mobile phase such as a mixture of acetonitrile (B52724) and water. The retention time and peak purity can be used to confirm the identity and assess the purity of the compound.

Chromatographic Conditions

| Technique | Stationary Phase | Mobile Phase (Example) | Purpose |

|---|---|---|---|

| TLC | Silica Gel | Hexane/Ethyl Acetate | Reaction monitoring, solvent system optimization |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Preparative purification |

This table summarizes typical chromatographic methods used for the purification and analysis of organic compounds like the one . chemistryhall.comrsc.orgmdpi.com

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides insights into the electronic transitions and the extent of conjugation within the 4-Fluoro-2-pentyl-1,1'-biphenyl molecule. The biphenyl system has a characteristic π-π* transition. The position of the maximum absorption (λ_max_) is sensitive to the substitution pattern and the dihedral angle between the rings. acs.org

In a non-planar biphenyl, the conjugation between the two rings is partially disrupted, which typically results in a blue shift (shift to shorter wavelength) and a decrease in the molar absorptivity compared to a planar analogue. The fluorine and pentyl substituents will also have a minor influence on the electronic transitions. The polarity of the solvent can also affect the position of the absorption bands. youtube.com The Franck-Condon principle explains that electronic transitions occur much faster than nuclear motion, leading to vertical transitions on a potential energy diagram. ufg.br

Expected UV-Visible Absorption Data

| Transition | Approximate λ_max_ (nm) |

|---|

This table provides an estimated range for the primary electronic transition in the title compound, based on data for substituted biphenyls. acs.org

Computational Chemistry and Theoretical Investigations of 4 Fluoro 2 Pentyl 1,1 Biphenyl

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and geometry of molecules. For 4-Fluoro-2-pentyl-1,1'-biphenyl, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to determine its most stable conformation.

The molecular structure is characterized by two phenyl rings linked by a single C-C bond. The key geometric parameter in biphenyl (B1667301) systems is the dihedral angle between the two phenyl rings. In unsubstituted biphenyl, this angle is approximately 45° in the gas phase, resulting from a balance between steric hindrance of the ortho-hydrogens and π-conjugation which favors planarity. libretexts.orgic.ac.uk

The optimized geometry would likely show a twisted conformation to minimize steric repulsion between the pentyl group and the adjacent phenyl ring. Bond lengths and angles within the phenyl rings are expected to show minor deviations from those of benzene, influenced by the electronic nature of the substituents. The C-F bond length will be characteristic of fluoroaromatic compounds, and the C-C bond connecting the pentyl group will have standard single-bond character.

| Parameter | Predicted Value | Rationale |

| Biphenyl Dihedral Angle | ~50-70° | Increased steric hindrance from the ortho-pentyl group forces the rings apart to a greater degree than in unsubstituted biphenyl. libretexts.orgnih.gov |

| C-C Inter-ring Bond Length | ~1.48 - 1.49 Å | Typical single bond length between sp²-hybridized carbons in twisted biphenyls. aps.org |

| C-F Bond Length | ~1.35 - 1.37 Å | Characteristic bond length for a fluorine atom attached to an aromatic ring. |

| C-C (ring-pentyl) Bond Length | ~1.51 - 1.53 Å | Standard single bond length between an sp² and an sp³ carbon. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to participate in electronic transitions.

For 4-Fluoro-2-pentyl-1,1'-biphenyl, the HOMO is expected to be primarily localized on the π-system of the biphenyl core, with some contribution from the electron-donating pentyl group. The LUMO is also anticipated to be a π*-orbital distributed over the aromatic rings. The fluorine atom, being highly electronegative, will likely lower the energy of the molecular orbitals to which it contributes, particularly the HOMO. The alkyl (pentyl) group, being electron-donating, will tend to raise the energy of the HOMO.

The HOMO-LUMO gap is a key parameter derived from these calculations. A smaller gap suggests higher reactivity and lower kinetic stability. In comparison to unsubstituted biphenyl, the combination of a donating (pentyl) and a withdrawing (fluoro) group might lead to a modest change in the gap energy. Computational studies on other fluorinated and alkylated biphenyls can provide a basis for estimating these values. nih.govresearchgate.netrsc.org

| Property | Predicted Value (Illustrative) | Description |

| HOMO Energy | -6.0 to -5.5 eV | The energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | -1.5 to -1.0 eV | The energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | The energy difference between HOMO and LUMO, related to chemical reactivity and electronic transitions. |

| Ionization Potential | 6.0 to 5.5 eV | The energy required to remove an electron (approximated by -EHOMO). |

| Electron Affinity | 1.5 to 1.0 eV | The energy released when an electron is added (approximated by -ELUMO). |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). arxiv.org

For 4-Fluoro-2-pentyl-1,1'-biphenyl, the MEP map is expected to show a region of high negative potential (typically colored red or yellow) around the electronegative fluorine atom, making it a site susceptible to electrophilic attack or hydrogen bonding interactions. The aromatic rings will exhibit regions of negative potential above and below the plane of the rings, characteristic of π-systems. The pentyl group, being a non-polar alkyl chain, will have a relatively neutral potential. The hydrogen atoms of the phenyl rings will show regions of positive potential (typically colored blue).

This charge distribution is critical for understanding intermolecular interactions and the molecule's behavior in a condensed phase, such as in a liquid crystal. The presence of a significant dipole moment, arising from the polar C-F bond, will influence the molecule's alignment in an electric field and its miscibility with other components. nih.govnih.gov

Conformational Analysis and Torsional Dynamics of the Biphenyl Core

The conformational flexibility of 4-Fluoro-2-pentyl-1,1'-biphenyl is dominated by the rotation around the single bond connecting the two phenyl rings. The energy barrier to this rotation determines the rate of interconversion between different conformations.

Computational studies on substituted biphenyls have shown that ortho-substituents significantly increase the rotational barrier. libretexts.orgrsc.orgresearchgate.net The bulky pentyl group at the 2-position will create a high-energy barrier for planar conformations, where steric clashes would be maximized. The most stable conformation will be a twisted one, and rotation through the planar state will be the transition state for racemization if the molecule is chiral due to its substitution pattern.

The torsional potential energy surface would likely show two minima corresponding to enantiomeric twisted conformations. The barrier height can be calculated using DFT by scanning the dihedral angle and calculating the energy at each step. This information is vital for understanding the dynamic properties of the molecule, especially in applications like liquid crystals where molecular shape and flexibility are paramount. tandfonline.com

Intermolecular Interactions and Crystal Packing Modalities (e.g., Hirshfeld Surface Analysis, Natural Bonding Orbital (NBO) Charge Analysis)

In the solid state, the arrangement of molecules is governed by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions in a crystal lattice. researchgate.netnih.govnih.gov For 4-Fluoro-2-pentyl-1,1'-biphenyl, Hirshfeld analysis would likely reveal the importance of H···H, C-H···π, and C-H···F interactions in the crystal packing. researchgate.net The fluorine atom can participate in weak hydrogen bonds with hydrogen atoms of neighboring molecules.

| Interaction Type | Predicted Contribution | Description |

| H···H | High | Due to the abundance of hydrogen atoms in the pentyl group and on the aromatic rings. nih.gov |

| C-H···π | Moderate | Interactions between the hydrogen atoms and the electron-rich π-systems of the phenyl rings. nih.gov |

| C-H···F | Moderate to Low | Weak hydrogen bonding between the electronegative fluorine and hydrogen atoms of adjacent molecules. researchgate.net |

| π···π Stacking | Low | The twisted nature of the biphenyl core due to the ortho-pentyl group would likely hinder efficient face-to-face π-stacking. mostwiedzy.pl |

Application of Ab Initio and Semiempirical Methods for Energetic and Structural Predictions

Besides DFT, other computational methods can be applied to study 4-Fluoro-2-pentyl-1,1'-biphenyl. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy for calculating electronic energies and intermolecular interactions, albeit at a greater computational cost. acs.orgnumberanalytics.com These methods can be used to benchmark the results obtained from DFT. For instance, high-level ab initio calculations could provide a more accurate prediction of the torsional barrier of the biphenyl core. aps.org

Semiempirical methods, such as AM1 or PM7, are computationally less demanding and can be used to study larger systems or perform molecular dynamics simulations over longer timescales. While less accurate than DFT or ab initio methods, they can provide valuable qualitative insights into conformational preferences and energetic trends. researchgate.net

Computational Modeling of Chemoresponsive Behavior in Liquid Crystal Systems

Fluorinated biphenyls are common components of liquid crystal mixtures due to their favorable dielectric and optical properties. shu.ac.uktandfonline.com The presence of the polar fluorine atom and the flexible pentyl chain in 4-Fluoro-2-pentyl-1,1'-biphenyl makes it a potential candidate for use in liquid crystal displays and sensors.

Computational modeling can be used to predict how a liquid crystal system containing this molecule might respond to external stimuli, such as an electric field or the presence of a chemical analyte. rochester.eduiastate.edu Molecular dynamics simulations can model the collective behavior of many molecules, providing insights into the formation of different liquid crystalline phases (e.g., nematic, smectic) and their transition temperatures. nih.gov

Furthermore, the chemoresponsive behavior of such a system can be modeled by simulating the interaction of the liquid crystal molecules with a target analyte. acs.org For example, if the analyte can interact with the fluorinated part of the molecule, it could disrupt the local ordering of the liquid crystal, leading to an optical response. DFT calculations can be used to study the binding energy between the liquid crystal molecule and the analyte, providing a basis for designing chemoresponsive materials.

Research on the Liquid Crystalline Behavior of 4 Fluoro 2 Pentyl 1,1 Biphenyl and Analogues

Mesophase Characterization and Phase Transitions (e.g., Nematic, Smectic, Chiral Smectic Phases)

The liquid crystalline behavior of biphenyl (B1667301) derivatives is characterized by the formation of one or more mesophases upon heating from the solid crystal state before transitioning to an isotropic liquid. These mesophases, which possess degrees of order between a crystal and a liquid, are typically identified using polarized optical microscopy (POM) and differential scanning calorimetry (DSC). tandfonline.comfigshare.com

For rod-like molecules such as fluorinated biphenyls, the most common mesophases are the Nematic (N) and Smectic (Sm) phases. tandfonline.com

Nematic (N) Phase : In this phase, the molecules exhibit long-range orientational order, aligning their long axes along a common direction known as the director, but they lack any positional order. wikipedia.org This phase is characterized by its fluidity and textures like the "schlieren" texture observable under a POM. acs.org

Smectic (Sm) Phases : These phases are more ordered than the nematic phase, showing both orientational order and some degree of positional order, typically in the form of layers. wikipedia.org Various smectic phases exist, such as the Smectic A (SmA) phase, where the director is perpendicular to the smectic layers, and the tilted Smectic C (SmC) phase. researchgate.net The tendency to form smectic phases is often enhanced in systems with fluorinated components due to specific intermolecular interactions. researchgate.net

While 4-Fluoro-2-pentyl-1,1'-biphenyl itself is not extensively detailed in isolation, its analogues, such as other fluorinated terphenyls and biphenyls, exhibit these phases. For example, some fluorinated terphenyls show a direct Isotropic-to-Nematic phase transition upon cooling. acs.org The presence of chiral centers can lead to chiral variants of these phases, like the chiral nematic (N) or chiral smectic C (SmC) phases, the latter of which is ferroelectric, though this is not inherent to the achiral structure of 4-Fluoro-2-pentyl-1,1'-biphenyl.

| Compound Structure (Analogues) | Phase Transitions on Cooling (°C) | Mesophases Exhibited | Reference |

|---|---|---|---|

| 4-pentyl-4''-propyl-2',3'-difluoro-1,1':4',1''-terphenyl | Iso → 83 → N → -41 → Cr | Nematic (N) | acs.org |

| 4-pentyl-4''-propyl-2-fluoro-1,1':4',1''-terphenyl | Iso → 90 → N → 23 → Cr | Nematic (N) | acs.org |

| 2,3-difluoro substituted terphenyls | Data shows wide-range Smectic C phases | Smectic C (SC) | researchgate.net |

The number and position of fluorine atoms on the aromatic core profoundly impact mesophase stability and the temperature range over which the liquid crystal phase exists. nih.govresearchgate.net Systematic studies on analogous compounds reveal clear structure-property relationships.

Lateral fluorination, where fluorine is attached to the side of the molecular core as in 4-Fluoro-2-pentyl-1,1'-biphenyl, has a distinct effect compared to terminal fluorination. A lateral fluoro substituent increases the breadth of the molecule, which can disrupt the packing efficiency of the molecules. researchgate.net This steric effect often leads to a decrease in the clearing point (the temperature of the transition to the isotropic liquid), thereby reducing the thermal stability of the mesophase. researchgate.netresearchgate.net However, this disruption also tends to lower the melting point, which can be advantageous for creating liquid crystal mixtures that operate at room or lower temperatures. acs.orgmdpi.com

In some cases, specific fluorination patterns can stabilize polar mesophases, not necessarily through maximizing the molecular dipole moment, but by creating a more uniform electrostatic potential surface that facilitates favorable lateral interactions between molecules. acs.org Conversely, other patterns can distort this uniformity and destabilize the same phases. acs.org For example, studies on terphenyls show that increasing the number of lateral fluorine atoms can affect whether the material crystallizes or forms a glass upon cooling. acs.org

Structure-Liquid Crystallinity Relationships: Role of Alkyl Chain and Fluorine Substituents

The liquid crystalline properties of 4-Fluoro-2-pentyl-1,1'-biphenyl are a direct consequence of its molecular architecture, specifically the interplay between the rigid biphenyl core, the flexible pentyl chain, and the polar fluorine substituent. nih.govresearchgate.net

Biphenyl Core : Provides the necessary rigidity and shape anisotropy (rod-like shape) for the formation of liquid crystalline phases.

Fluorine Substituent : As a small and highly electronegative atom, fluorine introduces significant changes. rsc.org Its effects are twofold: it creates a strong local dipole moment, and it exerts a steric influence. rsc.orgresearchgate.net

The primary reason for incorporating fluorine into liquid crystals for display applications is to control the dielectric anisotropy (Δε), which is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director. mdpi.com The sign and magnitude of Δε determine how the liquid crystal responds to an electric field.

Optical properties, particularly the optical anisotropy or birefringence (Δn), are also affected. Fluorination can sometimes alter the electronic states of the molecule, which may lead to changes in its polarizability and, consequently, its birefringence. researchgate.net

| Compound Type | Effect of Fluorination | Resulting Property | Reference |

|---|---|---|---|

| Benzoxazole LCs | Lateral fluorine substitution | Increases dielectric anisotropy (Δε) | mdpi.com |

| 2,3-difluorophenylene LCs | Introduction of a 2,2-difluoroethyl group | Increases negative dielectric anisotropy (Δε) | tandfonline.com |

| Three-ring LCs | Terminal 2-fluoroethyl group vs. ethyl group | Significant increase in dielectric anisotropy (Δε) | researchgate.net |

Viscosity is a critical parameter for the switching speed of liquid crystal displays. acs.org The effect of fluorination on viscosity is complex. The increased polarity from the C-F bond can enhance intermolecular attractions, potentially increasing rotational viscosity (γ₁). mdpi.com However, the steric hindrance from a lateral fluorine atom can also disrupt molecular packing, leading to a decrease in viscosity. acs.orgnih.gov Several studies have reported that the incorporation of fluorine can lead to materials with reduced viscosity, which is highly desirable for fast-switching displays. nih.gov

Fluorinated compounds generally exhibit better performance at low temperatures. acs.orgnih.gov The disruption of crystal packing caused by fluorine substituents often suppresses the freezing point of the material, extending the operational temperature range of the liquid crystal phase. acs.orgmdpi.com

Self-assembly in liquid crystals is the spontaneous organization of molecules into ordered phases. For fluorinated biphenyls, this process is governed by a delicate balance of forces: the π-π stacking of the aromatic cores, the van der Waals interactions of the alkyl chains, and the dipole-dipole interactions originating from the C-F bonds. acs.org The segregation of fluorinated and non-fluorinated parts of the molecules can drive the formation of specific layered or columnar structures. researchgate.net

Fluorination can also strongly influence the interaction of the liquid crystal with surfaces, a key factor in device fabrication. Many fluorine-containing compounds show a strong tendency for spontaneous homeotropic alignment, where the molecules align perpendicular to the substrate surface. wur.nl This behavior is advantageous for creating uniformly aligned layers without the need for complex surface treatments.

Theoretical Approaches to Predicting Liquid Crystalline Behavior

While experimental work is essential, theoretical and computational methods provide deep insight into the structure-property relationships that govern liquid crystal behavior. ubc.ca

Maier-Saupe Mean Field Theory : This is a foundational theory that describes the nematic-isotropic phase transition. It models the long-range orientational order by considering the anisotropic attractive interactions between rod-like molecules. wikipedia.org

Elastic Continuum Theory : This theory describes the liquid crystal as a continuous medium and is used to model the response of the director to external fields or distortions, such as splay, twist, and bend. ubc.ca It is fundamental to understanding the operation of display devices.

Density Functional Theory (DFT) : Modern computational chemistry, particularly DFT, is extensively used to predict the properties of individual liquid crystal molecules. tandfonline.combohrium.com Researchers can calculate optimized molecular geometries, dipole moments, polarizability tensors, and electrostatic potential surfaces. acs.orgbohrium.com These calculated parameters serve as crucial inputs for higher-level theories and help explain experimentally observed trends in dielectric anisotropy, optical properties, and mesophase stability. tandfonline.com For instance, DFT calculations have been used to show how the introduction of a 2,2-difluoroethyl group changes the orientation of the molecular dipole moment to be nearly perpendicular to the long axis, explaining the resulting increase in negative dielectric anisotropy. tandfonline.com

More advanced theories, such as those based on virial coefficients, are used to predict the phase behavior of more complex systems, including the potential for exotic phases that can arise from specific particle shapes and clustering tendencies. researchgate.netgefenol.esaps.org

Integration of 4-Fluoro-2-pentyl-1,1'-biphenyl and Related Fluorinated Biphenyls in Liquid Crystal Mixtures and Devices

The incorporation of 4-Fluoro-2-pentyl-1,1'-biphenyl and structurally related fluorinated biphenyls into liquid crystal (LC) mixtures is a cornerstone of modern materials science, particularly for advanced optical and electronic applications. These compounds are rarely used in their pure form; instead, they serve as critical components in complex formulations. The strategic addition of fluorinated biphenyls allows for the precise tuning of the collective physicochemical properties of the host mixture.

The introduction of fluorine atoms into the biphenyl core structure imparts a unique combination of properties that are highly desirable for device applications. rsc.org Key characteristics influenced by fluorination include dielectric anisotropy (Δε), optical anisotropy (birefringence, Δn), viscosity, and thermal and chemical stability. tandfonline.comnih.gov For instance, the position and number of fluorine substituents on the aromatic rings significantly alter the molecule's dipole moment and polarizability, which in turn dictates the dielectric properties of the resulting LC mixture. nih.govmdpi.com This ability to tailor material properties enables the design of LC mixtures that meet the stringent performance requirements for devices like liquid crystal displays (LCDs) and chemoresponsive sensors. tandfonline.comacs.org

Chemoresponsive liquid crystal systems are designed to detect the presence of specific chemical analytes by translating a molecular binding event into a macroscopic optical signal. The underlying mechanism often involves the competitive binding of molecules at a specially prepared surface that interfaces with the bulk liquid crystal. acs.orgacs.org

The design of these sensor systems frequently employs a substrate decorated with metal cations. In the absence of a target analyte, liquid crystal molecules, known as mesogens, coordinate to these metal cations, forcing the entire liquid crystal film into a specific, uniform orientation (e.g., a homeotropic, or perpendicular, alignment). acs.orgnih.gov This alignment appears dark when viewed between crossed polarizers. When a target analyte, such as the nerve agent simulant dimethylmethylphosphonate (DMMP), is introduced, it can competitively bind to the metal cations, displacing the mesogen molecules from the surface. acs.orgacs.org This disruption of the surface anchoring triggers a reorientation of the bulk liquid crystal, leading to a visible change in its appearance (e.g., becoming bright), thus signaling the analyte's presence. nih.gov

Computational chemistry plays a pivotal role in accelerating the design of these systems. iastate.edu Researchers use electronic structure calculations to model and predict the binding energies of mesogens and analytes to the functionalized surface. acs.orgnih.gov A key objective is to engineer a system where the mesogen is bound strongly enough to maintain an ordered state but weakly enough to be readily displaced by the target analyte for a rapid response.

In this context, the strategic fluorination of biphenyl mesogens has been identified as a method to optimize sensor performance. Computational models predicted that selective fluorination of a pentyl-biphenyl mesogen could reduce its binding strength to the metal-salt-decorated surface. acs.orgacs.org This weaker binding would, in turn, facilitate a faster reordering of the liquid crystal in response to the competitive binding of DMMP.

This prediction was experimentally validated through the synthesis and testing of fluorinated biphenyl compounds, including the structural analogue 4-fluoro-4′-pentyl-1,1′-biphenyl . acs.orgacs.org The experimental measurements confirmed the theoretical predictions, demonstrating that fluorinated biphenyls could be used to create more sensitive and rapidly responding chemoresponsive LC systems. acs.org This represents a successful demonstration of designing a functional chemoresponsive system guided by computational chemistry.

Table 1: Design Principle of a Chemoresponsive LC Sensor

| State | Surface Interaction | Bulk LC Orientation | Optical Appearance (Crossed Polarizers) |

|---|---|---|---|

| "Off" State (No Analyte) | Fluorinated biphenyl mesogen coordinates with metal cations on the substrate. | Homeotropic (Perpendicular) | Dark |

| "On" State (Analyte Present) | Analyte molecules displace mesogens from the surface binding sites. | Planar (Parallel) or Tilted | Bright |

Fluorinated biphenyls, including compounds like 4-Fluoro-2-pentyl-1,1'-biphenyl, are indispensable components in liquid crystal mixtures formulated for active matrix liquid crystal displays (AM-LCDs), such as those based on thin-film transistor (TFT) technology. tandfonline.comresearchgate.net The function of modern high-performance displays relies critically on the presence of fluorine in the liquid crystal materials. researchgate.net These compounds are added to host mixtures to achieve a specific profile of physical properties essential for superior display performance. tandfonline.comtandfonline.com

The primary role of fluorinated additives is to modulate the electro-optical characteristics of the LC mixture. Key properties that are fine-tuned by the inclusion of fluorinated biphenyls are summarized in the table below.

Table 2: Influence of Fluorinated Biphenyls on Key LCD Mixture Properties

| Property | Influence of Fluorination | Importance for LCD Performance |

|---|---|---|

| Dielectric Anisotropy (Δε) | Fluorine's high electronegativity allows for significant modification, enabling the creation of mixtures with specific positive or negative Δε. nih.gov | Determines the threshold voltage (Vth) of the display. A higher Δε can lead to lower operating voltages, reducing power consumption. researchgate.net |

| Viscosity (γ₁) | Generally reduces rotational viscosity. tandfonline.comnih.gov | Lower viscosity enables faster switching speeds of the liquid crystal molecules, which is crucial for reducing motion blur in video content. tandfonline.com |

| Birefringence (Δn) | Allows for the fine-tuning of the mixture's optical anisotropy. researchgate.net | The product of Δn and the cell gap (d) determines the phase retardation of light passing through the display, which is critical for achieving high contrast and brightness. |

| Resistivity & Stability | Increases bulk resistivity and enhances chemical and thermal stability. tandfonline.comnih.gov | High resistivity, often referred to as the voltage holding ratio (VHR), is essential for active matrix addressing to prevent flicker and image sticking. High stability ensures a long operational lifetime for the display. |

| Temperature Range | Can broaden the temperature range over which the nematic phase is stable. researchgate.net | A wide nematic range is necessary for the device to operate reliably in various environmental conditions, from cold to hot. |

The development of "super-fluorinated" liquid crystals, which contain multiple fluorinated groups, has been a key factor in creating materials for the latest generation of high-performance LCDs. researchgate.net While these materials are central to LCD technology, their specific application as core components in the emissive or charge-transport layers of Organic Light-Emitting Diodes (OLEDs) is less documented in primary research, as OLEDs operate on a different physical principle (electroluminescence) that does not directly rely on the bulk birefringent properties of a liquid crystal phase. However, fluorinated aromatic compounds are broadly used in OLEDs as host materials, charge transport materials, or dopants to enhance efficiency and stability. nih.gov

Applications of 4 Fluoro 2 Pentyl 1,1 Biphenyl in Organic Electronics

Role as Organic Semiconductors and Charge Transport Materials

Currently, there is no published research specifically detailing the organic semiconductor or charge transport properties of 4-Fluoro-2-pentyl-1,1'-biphenyl. However, the broader class of fluorinated biphenyl (B1667301) compounds has been a subject of interest in materials science. nih.govacs.orgacs.org The introduction of fluorine atoms into organic molecules can significantly influence their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and transport. nih.gov

Fluorination is a common strategy to modify the electronic characteristics of organic semiconductors. The high electronegativity of fluorine can lower both HOMO and LUMO energy levels, which can improve air stability and facilitate electron injection in n-type semiconductors. The pentyl group, an alkyl chain, would primarily enhance the solubility of the compound in organic solvents, which is a crucial factor for solution-based processing of organic electronic devices.

For a molecule like 4-Fluoro-2-pentyl-1,1'-biphenyl to function as an organic semiconductor, it would need to form a solid-state packing that allows for sufficient intermolecular orbital overlap for charge carriers (electrons or holes) to move between adjacent molecules. The interplay between the fluorine atom, which can induce specific intermolecular interactions, and the bulky pentyl group, which might hinder close packing, would be a critical determinant of its charge transport capabilities. Without experimental data, any prediction of its mobility or primary charge carrier type (p-type or n-type) would be purely speculative.

Potential in Organic Solar Cells

There is no specific data available on the use of 4-Fluoro-2-pentyl-1,1'-biphenyl in organic solar cells (OSCs). However, some patents and research articles suggest that biphenyl compounds, in general, can be used as additives in the photoactive layer of organic solar cells to improve their efficiency. google.com The addition of certain aromatic compounds can influence the morphology of the bulk heterojunction layer, which is critical for efficient exciton dissociation and charge transport.

In the context of OSCs, fluorinated derivatives of various organic molecules are often explored as either donor or acceptor materials. Fluorination can impact the optical bandgap and the energy levels of the material, which are key parameters for efficient light absorption and charge separation at the donor-acceptor interface. For instance, the introduction of 3D conjugated nonflat biphenyl side chains into non-fullerene acceptors has been shown to improve intermolecular interactions and result in high-efficiency organic solar cells. researchgate.net

If 4-Fluoro-2-pentyl-1,1'-biphenyl were to be considered for use in organic solar cells, its performance would depend on its electronic energy levels relative to other materials in the device, its absorption spectrum, and its ability to form an optimal morphology when blended with a counterpart material. Without empirical studies, its potential in this application remains unknown.

Development of Optoelectronic Devices

No literature was found that describes the use of 4-Fluoro-2-pentyl-1,1'-biphenyl in the development of optoelectronic devices. The broader class of fluorinated biphenyls is known for its applications in liquid crystal displays (LCDs), where their dielectric anisotropy and thermal stability are advantageous. google.com Some research also explores the use of gel-type electrofluorochromic systems for advanced optoelectronic applications. mdpi.com

The development of optoelectronic devices often relies on materials with specific light-emitting or light-detecting properties. For a compound like 4-Fluoro-2-pentyl-1,1'-biphenyl to be useful in devices such as organic light-emitting diodes (OLEDs) or photodetectors, it would need to exhibit efficient luminescence or generate a photocurrent upon light absorption. These properties are highly dependent on the molecule's specific chemical structure and solid-state organization.

Given the absence of any research on the photophysical or electronic properties of 4-Fluoro-2-pentyl-1,1'-biphenyl, its potential in optoelectronic devices cannot be substantiated. Future research would be required to synthesize and characterize this compound to determine if it possesses any properties suitable for such applications.

Advanced Research Directions and Future Perspectives for 4 Fluoro 2 Pentyl 1,1 Biphenyl

Exploration of Novel Synthetic Pathways and Reaction Optimization

The synthesis of fluorinated biphenyls is critical for enabling their study and application. While traditional methods exist, future research is focused on developing more efficient, scalable, and environmentally benign synthetic routes.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biphenyl (B1667301) derivatives, prized for its functional group tolerance and high yields. nih.govacs.orgnih.govmdpi.com Future research will likely focus on optimizing this reaction for the specific synthesis of 4-Fluoro-2-pentyl-1,1'-biphenyl. This includes the development of novel palladium catalysts, such as those based on supported nanoparticles, which offer high efficiency and recyclability, aligning with the principles of green chemistry. mdpi.com Optimization of reaction parameters—including the choice of base, solvent, and temperature—is crucial for maximizing yield and minimizing impurities. mdpi.com

Beyond established methods, the exploration of innovative synthetic technologies such as flow chemistry offers a promising future direction. Continuous flow reactors can provide superior control over reaction conditions, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. nih.gov The integration of real-time monitoring techniques, such as inline NMR spectroscopy, could further accelerate the optimization of synthetic pathways for 4-Fluoro-2-pentyl-1,1'-biphenyl and its analogs. researchgate.net Additionally, unconventional methods like gas-phase synthesis are being explored for biphenyl formation, which could open new, low-temperature routes to these valuable molecules. rsc.org

| Methodology | Typical Catalyst/Reagents | Key Advantages for Optimization | Future Research Focus |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₃PO₄, Aryl Boronic Acids | High yield, functional group tolerance, well-understood mechanism. mdpi.com | Development of recyclable heterogeneous catalysts; optimization for electron-poor substrates. mdpi.com |

| Ullmann Coupling | Copper powder | Useful for perfluorinated systems; avoids boronic acids. tandfonline.com | Improving reaction conditions to reduce high temperatures and catalyst loading. |

| Flow Chemistry | Microflow reactors, pumps, back-pressure regulators | Precise control of temperature and time, enhanced safety, easy scalability. nih.gov | Integration of automated screening and inline analytics for rapid optimization. covasyn.com |

Advanced Computational Modeling for Predictive Design

Computational chemistry provides powerful tools for predicting the physicochemical properties of molecules before they are synthesized, saving significant time and resources. For 4-Fluoro-2-pentyl-1,1'-biphenyl, advanced computational modeling is a key area for future research, enabling the predictive design of new materials with tailored properties.

Density Functional Theory (DFT) is a particularly valuable method for studying fluorinated biphenyls. nih.govacs.org DFT calculations can accurately predict molecular geometries, electronic structures (such as HOMO-LUMO energy gaps), dipole moments, and molecular electrostatic potentials. nih.govmdpi.comnih.gov This information is critical for understanding how the molecule will behave in a material context. For instance, the calculated dipole moment and polarizability are directly related to the dielectric anisotropy (Δε), a key parameter for liquid crystal applications. tandfonline.com Similarly, the HOMO-LUMO gap provides insights into the molecule's electronic properties and stability, which is relevant for applications in organic electronics. nih.gov

Future research will leverage these computational tools for in silico screening of virtual libraries of 4-Fluoro-2-pentyl-1,1'-biphenyl derivatives. By systematically modifying the structure—for example, by changing the position of the fluorine atom or altering the length of the pentyl chain—researchers can predict how these changes will affect the molecule's properties. This predictive capability is essential for designing next-generation liquid crystals or organic semiconductors with optimized performance characteristics. nih.govcecam.org

| Predicted Property | Computational Method | Relevance to Material Function |

|---|---|---|

| Dihedral Angle | DFT Geometry Optimization | Affects molecular shape, packing, and mesophase stability in liquid crystals. acs.org |

| Dipole Moment | DFT | Determines dielectric anisotropy (Δε), crucial for liquid crystal display switching. tandfonline.com |

| Molecular Polarizability | DFT | Influences birefringence (Δn), a key optical property for display applications. tandfonline.com |

| HOMO-LUMO Energy Gap | DFT | Indicates electronic stability and potential for use in organic semiconductor devices. mdpi.com |

| Molecular Electrostatic Potential | DFT | Predicts intermolecular interactions and self-assembly behavior. acs.org |

Tailoring Molecular Architecture for Enhanced Functional Properties

The functional properties of 4-Fluoro-2-pentyl-1,1'-biphenyl are intrinsically linked to its molecular structure. A significant future research direction involves the precise tailoring of its molecular architecture to enhance specific properties for targeted applications, particularly in the field of liquid crystals.

The strategic placement of fluorine atoms is a well-established strategy in liquid crystal design. researchgate.net A lateral fluorine substituent, as in 4-Fluoro-2-pentyl-1,1'-biphenyl, can significantly influence key parameters. It can decrease the melting point, widen the nematic phase temperature range, and increase the dielectric anisotropy. researchgate.net Future work will explore the effects of adding more fluorine atoms to the biphenyl core to further modulate these properties.

Structure-property relationship (SPR) studies will be crucial in this endeavor. nih.govsemanticscholar.org By synthesizing a series of analogs where the alkyl chain length is varied or where additional functional groups are introduced, researchers can build a comprehensive understanding of how subtle architectural changes impact macroscopic properties. For example, modifying the length of the pentyl chain can affect the molecule's aspect ratio, which in turn influences its liquid crystalline phase behavior and viscosity. tandfonline.com Bridging the two phenyl rings with an alkyl chain is another innovative strategy that has been shown to reduce molecular planarity and lower the temperature range of the nematic phase. rsc.org This approach could be applied to create novel derivatives of 4-Fluoro-2-pentyl-1,1'-biphenyl with room-temperature liquid crystal phases.

| Molecular Modification | Expected Effect on Property | Rationale |

|---|---|---|

| Increase number of lateral fluorine atoms | Increase dielectric anisotropy (Δε), decrease melting point. | Increases the perpendicular component of the molecular dipole moment. researchgate.net |

| Vary length of the pentyl chain | Modify mesophase type and temperature range. | Changes the molecular aspect ratio and intermolecular van der Waals forces. tandfonline.com |

| Replace pentyl with a fluorinated alkyl chain | Alter viscosity and solubility. | Fluorinated chains can rigidify the structure and influence intermolecular interactions. researchgate.net |

| Introduce a π-conjugated terminal group | Increase birefringence (Δn). | Extends the π-electron system, increasing polarizability anisotropy. mdpi.com |

Interdisciplinary Research with Materials Science and Device Engineering

The full potential of 4-Fluoro-2-pentyl-1,1'-biphenyl can only be realized through strong interdisciplinary collaboration between chemists, materials scientists, and device engineers. routledge.comyoutube.com While chemists focus on synthesis and molecular design, materials scientists are needed to characterize the bulk properties of the compound and formulate it into functional materials, and engineers are required to integrate these materials into practical devices.

In the area of display technology, fluorinated biphenyls are essential components of liquid crystal mixtures used in modern Liquid Crystal Displays (LCDs). uea.ac.ukmit.edu The specific properties of 4-Fluoro-2-pentyl-1,1'-biphenyl, such as its dielectric anisotropy and viscosity, would make it a candidate for inclusion in these complex formulations to optimize display performance, such as switching speed and operating voltage.

Furthermore, the π-conjugated system of the biphenyl core suggests potential applications in organic electronics. nih.govmdpi.com Future research could explore its use as a host or emissive material in Organic Light-Emitting Diodes (OLEDs). mdpi.comossila.comoled.com OLEDs are constructed from multiple thin layers of organic materials, and the performance of the device is highly dependent on the properties of each layer. youtube.com The fluorine substituent in 4-Fluoro-2-pentyl-1,1'-biphenyl could enhance the stability and charge-transport properties of the material, making it suitable for use in hole transport or emissive layers. laserfocusworld.com Similarly, its electronic characteristics could be harnessed in the development of organic solar cells. acs.org This transition from a single molecule to a functional electronic device requires a deep understanding of solid-state physics, materials processing, and device architecture, highlighting the necessity of an interdisciplinary approach.

| Application Area | Device | Key Role of Biphenyl Compound | Required Properties |

|---|---|---|---|

| Display Technology | Liquid Crystal Display (LCD) | Component in a liquid crystal mixture. | High chemical stability, wide nematic range, specific Δε and Δn, low viscosity. researchgate.net |

| Solid-State Lighting | Organic Light-Emitting Diode (OLED) | Host or dopant in the emissive layer; charge transport layer. oled.com | High photoluminescence quantum yield, appropriate HOMO/LUMO levels, good thermal stability. |

| Renewable Energy | Organic Solar Cell (OSC) | Component of the active layer (donor or acceptor). | Broad absorption spectrum, high charge carrier mobility, good film-forming properties. acs.org |

Q & A

Q. How can conflicting data on the environmental toxicity of biphenyl derivatives be resolved?

- Methodological Answer : Address contradictions (e.g., high nominal toxicity vs. low bioavailability due to poor solubility) by: (i) Measuring effective concentrations using passive dosing systems to account for hydrophobicity. (ii) Conducting Daphnia magna chronic toxicity tests (OECD 211) with controlled biphenyl concentrations (0.1–10 mg/L). (iii) Applying probabilistic risk assessment models (e.g., Species Sensitivity Distributions) to harmonize lab and field data .

Q. What strategies enhance the regioselectivity of fluorination in biphenyl systems during synthesis?

- Methodological Answer : Use directing groups (e.g., nitro or carbonyl) to orient electrophilic fluorination. For late-stage fluorination, employ Balz-Schiemann reaction (diazotization of aniline derivatives followed by HF treatment) or transition-metal catalysis (e.g., Pd-mediated C–F coupling). Monitor regioselectivity via ¹⁹F NMR (δ -110 to -120 ppm for aryl-F) .

Q. How do substituents (fluoro, pentyl) influence the electronic and steric properties of the biphenyl core?

- Methodological Answer : Combine computational (DFT) and experimental techniques: (i) Calculate Hammett σ values for substituents (fluoro: σₚ≈0.06; pentyl: σₚ≈-0.15) to predict electron-withdrawing/donating effects. (ii) Use XPS to quantify fluorine’s electronegativity impact on the biphenyl π-system. (iii) Analyze steric effects via Tolman Cone Angles (pentyl group: ~160°) in catalytic applications .

Q. What advanced analytical methods detect trace impurities in 4-Fluoro-2-pentyl-1,1'-biphenyl?

- Methodological Answer : Employ hyphenated techniques: (i) LC-QTOF-MS with ESI+ ionization (mass accuracy <5 ppm) to identify halogenated byproducts. (ii) Headspace GC-MS for volatile impurities (e.g., residual solvents). (iii) ²H/¹⁹F NMR to quantify isotopic and fluorinated contaminants at <0.1% levels .

Data Gaps and Methodological Challenges

Q. Why is there insufficient data on the bioaccumulation potential of alkylated biphenyl derivatives?

- Methodological Answer : Experimental BCF (bioconcentration factor) studies require standardized OECD 305 protocols with aquatic organisms (e.g., Pimephales promelas). For 4-Fluoro-2-pentyl-1,1'-biphenyl, predicted BCF values (e.g., EPI Suite: ~1,200 L/kg) may overestimate due to metabolism; validate via in vitro hepatic microsomal assays (e.g., rat S9 fraction) .

Q. How can computational models predict the photodegradation kinetics of fluorinated biphenyls?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.